N-decylpentaoxyethylene
Overview
Description
N-decylpentaoxyethylene is a nonionic surfactant widely used in various scientific and industrial applications. It is formed by the ethoxylation of decanol (decyl alcohol) to produce a compound with five ethylene glycol units. This surfactant is known for its ability to reduce surface tension and enhance the solubility of hydrophobic substances in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-decylpentaoxyethylene is synthesized through the ethoxylation of decanol. The reaction involves the addition of ethylene oxide to decanol in the presence of a catalyst, typically a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation .
Industrial Production Methods
In industrial settings, the production of pentaethylene glycol monodecyl ether follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
N-decylpentaoxyethylene can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ether linkage can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are commonly employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halides, esters, or other substituted ethers.
Scientific Research Applications
N-decylpentaoxyethylene has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a stabilizer for proteins and enzymes.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the production of cosmetics, detergents, and coatings due to its surfactant properties.
Mechanism of Action
The mechanism of action of pentaethylene glycol monodecyl ether primarily involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with hydrophobic molecules through van der Waals forces and hydrogen bonding, facilitating their dispersion in water .
Comparison with Similar Compounds
Similar Compounds
Tetraethylene glycol monodecyl ether: Similar structure but with four ethylene glycol units.
Hexaethylene glycol monodecyl ether: Contains six ethylene glycol units.
Octaethylene glycol monodecyl ether: Comprises eight ethylene glycol units.
Uniqueness
N-decylpentaoxyethylene is unique due to its balance between hydrophilic and hydrophobic properties, making it highly effective as a surfactant. Its specific structure allows for optimal solubilization of hydrophobic substances while maintaining stability in aqueous solutions .
Properties
IUPAC Name |
2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O6/c1-2-3-4-5-6-7-8-9-11-22-13-15-24-17-19-26-20-18-25-16-14-23-12-10-21/h21H,2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXPOSPGRHYIHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075201 | |
Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23244-49-7 | |
Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23244-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deceth-5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8075201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12,15-Pentaoxapentacosan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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